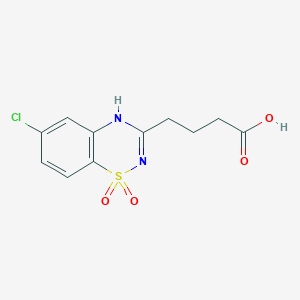

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

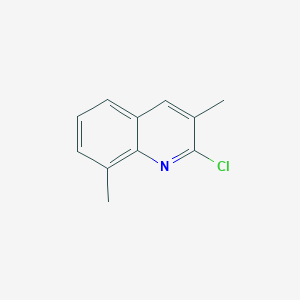

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Chlorothiazide (CTZ), is a diuretic drug that belongs to the thiazide class. It is widely used in the treatment of hypertension, congestive heart failure, and edema. The chemical structure of CTZ comprises a benzothiadiazine ring with a chloro-substituent at position 6 and a butanoic acid moiety at position 3.

Wirkmechanismus

The mechanism of action of CTZ involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. CTZ also activates the renin-angiotensin-aldosterone system (RAAS), which leads to increased sodium and water excretion.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of CTZ are primarily related to its diuretic properties. CTZ increases urine output and reduces fluid retention, leading to a decrease in blood pressure. CTZ also has mild hypokalemic effects, which can be beneficial in the treatment of hypertension. However, prolonged use of CTZ can lead to electrolyte imbalances, particularly hypokalemia and hyponatremia.

Vorteile Und Einschränkungen Für Laborexperimente

CTZ is a widely used diuretic drug in both clinical and research settings. Its advantages include its well-established mechanism of action and its effectiveness in reducing blood pressure and fluid retention. However, CTZ has limitations in terms of its potential side effects, particularly electrolyte imbalances. Additionally, CTZ may not be suitable for use in certain populations, such as those with renal impairment.

Zukünftige Richtungen

For research on CTZ may include the development of more selective and potent NCC inhibitors for the treatment of hypertension and other related conditions. Additionally, further studies may be conducted to investigate the potential use of CTZ in the treatment of other conditions, such as diabetes insipidus and nephrogenic diabetes insipidus. Finally, research may focus on the development of alternative diuretic drugs with fewer potential side effects than CTZ.

Synthesemethoden

The synthesis of CTZ involves the reaction of 6-chloro-3-sulfamoylbenzoic acid with acetic anhydride and butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of CTZ. The yield of CTZ synthesis is typically around 50-60%.

Wissenschaftliche Forschungsanwendungen

CTZ has been extensively studied for its therapeutic effects in the treatment of hypertension, congestive heart failure, and edema. It has been shown to be effective in reducing blood pressure and fluid retention by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney. CTZ has also been studied for its potential use in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst.

Eigenschaften

CAS-Nummer |

101063-99-4 |

|---|---|

Produktname |

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |

Molekularformel |

C11H11ClN2O4S |

Molekulargewicht |

302.73 g/mol |

IUPAC-Name |

4-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |

InChI |

InChI=1S/C11H11ClN2O4S/c12-7-4-5-9-8(6-7)13-10(14-19(9,17)18)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

YOPLYGDBZRTEAI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)